molecular formula C25H30N4O2 B1226668 N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide

N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide

Cat. No.: B1226668
M. Wt: 418.5 g/mol
InChI Key: CXVYOXRNBIRROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide is a member of piperazines.

Scientific Research Applications

Synthesis and Characterization

A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, highlighting their potential in developing novel compounds for various scientific applications. These compounds, including those with 4-methoxyphenyl substituents, were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, demonstrating their structural and chemical properties which are crucial for their potential applications in scientific research (Özer et al., 2009).

Radioligand Development for PET Imaging

The compound has shown promise as a radioligand for positron emission tomography (PET) imaging. Studies have demonstrated its potential in developing tracers for imaging central 5-HT1A receptors, which are crucial for researching neuropsychiatric disorders and the pharmacology of psychoactive drugs (Pike et al., 1995).

5-HT1A Receptor Antagonism Studies

Research has been conducted on its effects on 5-HT1A receptors, providing valuable insights into the compound's pharmacological properties. This includes its antagonistic properties on 5-HT1A receptor-mediated responses, contributing significantly to the understanding of serotonin systems and their implications in various neurological and psychiatric conditions (Corradetti et al., 2005).

Pharmacokinetic and Pharmacodynamic Profiling

Studies have also focused on pharmacokinetic and pharmacodynamic profiling of the compound and its analogs. This includes evaluating different modeling strategies for quantitative analysis, which is essential for understanding the drug's behavior in biological systems and its potential therapeutic applications (Gunn et al., 2000).

Potential in Cardiovascular Research

Research has indicated that the compound may have implications in cardiovascular function. Studies have investigated its effects on blood pressure, providing a basis for potential applications in cardiovascular research (Villalobos-Molina et al., 2002).

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H30N4O2/c1-31-23-10-8-22(9-11-23)28-13-15-29(16-14-28)24-12-7-21(17-20(24)18-26)27-25(30)19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-16H2,1H3,(H,27,30)

InChI Key

CXVYOXRNBIRROT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4CCCCC4)C#N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4CCCCC4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.